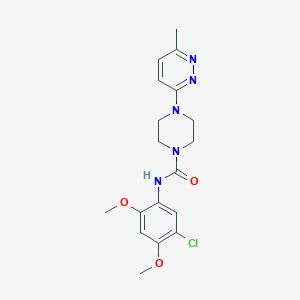

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O3/c1-12-4-5-17(22-21-12)23-6-8-24(9-7-23)18(25)20-14-10-13(19)15(26-2)11-16(14)27-3/h4-5,10-11H,6-9H2,1-3H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWRLGMCYLPUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 391.86 g/mol. Its structure includes a piperazine core linked to a pyridazine moiety and a chloro-dimethoxyphenyl group, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Anticancer Activity : Several derivatives of piperazine and pyridazine have shown promising anticancer effects. For instance, studies have demonstrated that pyridazinone derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937 .

- Antifungal Activity : Compounds related to this structure have been evaluated for antifungal properties, with varying degrees of effectiveness reported against different fungal strains .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the piperazine ring followed by substitution reactions to introduce the chloro-dimethoxyphenyl and pyridazine groups.

Anticancer Studies

A study evaluating the cytotoxic effects of related compounds demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| T3 | MCF-7 | 27.05 |

| T6 | U-937 | 120.6 |

These results suggest that modifications to the structure can significantly influence biological activity .

Antifungal Activity

Another study focused on the antifungal properties of similar compounds. The results indicated that certain analogs inhibited fungal growth effectively at concentrations as low as 10 µM, highlighting their potential as antifungal agents .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve:

- Induction of Apoptosis : Flow cytometry assays indicated that related compounds could induce apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspase-3 and p53 expression .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in cellular processes critical for cancer cell survival .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions, including the formation of piperazine derivatives and subsequent functionalization. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. The structural motifs present in the molecule may enhance its interaction with cellular targets involved in cancer proliferation.

Table 1: Antitumor Activity of this compound

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 20 µg/mL |

Neuropharmacological Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroactive compounds warrants further investigation into its anticonvulsant properties.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in MCF-7 breast cancer cells demonstrated a dose-dependent inhibition of cell growth. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, the compound was tested against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that it effectively inhibited bacterial growth, suggesting potential for development into a therapeutic agent for bacterial infections.

Q & A

Basic: What are the key considerations for synthesizing N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide?

Answer:

Synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Critical parameters include:

- Reagent selection : Use of coupling agents like HBTU or BOP for carboxamide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reaction efficiency .

- Catalyst control : Triethylamine or DMAP can improve yields in acylation steps .

- Purification : Column chromatography (silica gel) or recrystallization ensures ≥95% purity, verified via TLC and HPLC .

Basic: How to confirm the structural integrity of this compound post-synthesis?

Answer:

Use complementary analytical techniques:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., chloro, methoxy groups) and piperazine ring conformation .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous piperazine-carboxamides .

Advanced: How to design experiments to assess receptor-binding affinity?

Answer:

Employ a tiered approach:

Computational docking : Predict interactions with targets (e.g., serotonin or dopamine receptors) using AutoDock Vina .

In vitro assays :

- Radioligand binding : Measure values against cloned human receptors .

- Functional assays : cAMP or calcium flux assays quantify agonism/antagonism .

SAR analysis : Compare with analogs (e.g., fluorophenyl or pyridazine variants) to identify critical substituents .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Address discrepancies via:

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, buffer pH) .

- Metabolic stability testing : Use liver microsomes to rule out CYP450-mediated degradation .

- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Advanced: What strategies optimize selectivity over off-target receptors?

Answer:

- Substituent engineering : Introduce bulky groups (e.g., 6-methylpyridazine) to sterically hinder off-target binding .

- Pharmacophore modeling : Identify key hydrogen-bond acceptors/donors using Schrödinger’s Phase .

- Selectivity profiling : Screen against panels of 50+ GPCRs/kinases to map cross-reactivity .

Basic: What are the stability considerations for long-term storage?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants to avoid hydrolysis of the carboxamide bond .

- Solvent choice : Lyophilize and store in DMSO-d6 for NMR studies; avoid aqueous buffers >1 week .

Advanced: How to analyze metabolite formation in preclinical studies?

Answer:

- LC-MS/MS : Identify Phase I/II metabolites using rat/human hepatocytes .

- Isotope labeling : Track C-labeled compound in urine/plasma .

- Enzyme inhibition assays : Test CYP3A4/2D6 interactions to predict drug-drug interactions .

Advanced: How to validate computational predictions of pharmacokinetic properties?

Answer:

- In silico tools : Use QikProp (Schrödinger) to predict logP, BBB permeability, and oral bioavailability .

- In vivo PK studies : Administer IV/PO doses in rodents; measure , , and AUC via LC-MS .

- Tissue distribution : Autoradiography quantifies organ-specific accumulation of radiolabeled compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.